N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide
Description
N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and a 2,6-dimethylphenyl group. Its distinct chemical structure makes it a subject of interest in both academic research and industrial applications.
Properties
Molecular Formula |
C14H13F2NO2S |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)13-7-6-11(15)8-12(13)16/h3-8,17H,1-2H3 |
InChI Key |
REQOQPCCNLLMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Shares the 2,6-dimethylphenyl group but differs in the functional groups attached to the benzene ring.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Contains a similar aromatic structure but with different substituents and functional groups.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2,4-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both fluorine atoms and the sulfonamide group, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
